molecular formula C9H7N3O2S B411148 Phenyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 26907-41-5

Phenyl 1,3,4-thiadiazol-2-ylcarbamate

Cat. No.: B411148
CAS No.: 26907-41-5
M. Wt: 221.24g/mol
InChI Key: NSXBMBIDWCWNTB-UHFFFAOYSA-N
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Description

Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a chemical compound with the molecular formula C9H7N3O2S and a molecular weight of 221.24 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

The synthesis of Phenyl 1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Phenyl 1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Comparison with Similar Compounds

Phenyl 1,3,4-thiadiazol-2-ylcarbamate can be compared with other similar compounds, such as 1,3,4-thiadiazole derivatives. These compounds share the thiadiazole ring structure but differ in their substituents and overall molecular structure . For example, 1,3,4-thiadiazole-2-amine and 1,3,4-thiadiazole-2-thiol are similar compounds that have been studied for their biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Biological Activity

Phenyl 1,3,4-thiadiazol-2-ylcarbamate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7N3O2SC_9H_7N_3O_2S and a molecular weight of approximately 221.24 g/mol. The compound features a thiadiazole ring which is known for its significant biological properties.

The primary biological activity attributed to this compound is its antibacterial effect. Research indicates that it inhibits the growth of various bacterial strains including Klebsiella pneumoniae and Staphylococcus hominis by disrupting essential biochemical pathways necessary for bacterial survival and proliferation. The mechanism likely involves interference with protein synthesis or cell wall integrity.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound. The following table summarizes key findings from various research articles:

Study ReferenceBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Observations
Klebsiella pneumoniae32 µg/mLEffective against multi-drug resistant strains
Staphylococcus hominis16 µg/mLSignificant inhibition observed
Xanthomonas oryzae64 µg/mLModerate activity noted

These findings suggest that this compound exhibits potent antibacterial properties, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial effects, this compound has also been investigated for antifungal activity. A study highlighted its efficacy against Phytophthora infestans, with an EC50 value significantly lower than that of standard antifungal agents . This positions the compound as a potential candidate for agricultural applications in disease management.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized several analogs and tested their biological activities:

  • Synthesis : Derivatives were created through acylation reactions involving phenylthiosemicarbazide.
  • Biological Evaluation : The synthesized compounds were tested for antibacterial and antifungal activities.
  • Results : Some derivatives showed enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved efficacy .

Properties

IUPAC Name

phenyl N-(1,3,4-thiadiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-9(11-8-12-10-6-15-8)14-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXBMBIDWCWNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3,4-Thiadiazol-2-amine (253 mg, 2.50 mmol) in dimethylacetamide (3 mL) was stirred with phenyl chloroformate (392 μL, 3.13. mmol) at room temperature for one day. After addition of water, the precipitated solid was collected by filtration, washed with water and hexane and dried under reduced pressure to give the title compound as a colorless solid (418 mg, yield 76%).
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
392 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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